Phosphine oxide, [5-methyl-2-(1-methylethyl)cyclohexyl]diphenyl-
Description
The compound Phosphine oxide, [5-methyl-2-(1-methylethyl)cyclohexyl]diphenyl- (CAS 43077-29-8), also known as (S)-(+)-Neomenthyldiphenylphosphine oxide, features a chiral cyclohexyl backbone substituted with methyl and isopropyl groups at the 5- and 2-positions, respectively. The phosphorus atom is bonded to two phenyl groups and the substituted cyclohexyl moiety. This structure confers significant steric bulk and stereochemical control, making it valuable in asymmetric catalysis. Notably, it has been employed in nickel-catalyzed asymmetric reductive coupling reactions of alkynes and aldehydes to synthesize enantiomerically enriched allylic alcohols and α-hydroxy ketones .
Properties
IUPAC Name |
[(5-methyl-2-propan-2-ylcyclohexyl)-phenylphosphoryl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29OP/c1-17(2)21-15-14-18(3)16-22(21)24(23,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCNGVCAHAIZEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431316 | |
| Record name | Phosphine oxide, [5-methyl-2-(1-methylethyl)cyclohexyl]diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207220-71-1 | |
| Record name | Phosphine oxide, [5-methyl-2-(1-methylethyl)cyclohexyl]diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Corresponding Phosphine
The first step involves synthesizing the phosphine precursor, which can be achieved through various methods such as the reaction of a Grignard reagent with a chlorophosphine or the reaction of a phosphorus halide with an organolithium compound.
Oxidation of the Phosphine
Once the phosphine is obtained, it can be oxidized to form the phosphine oxide. Common oxidizing agents include hydrogen peroxide, tert-butyl hydroperoxide, or other peroxides.
Specific Preparation Steps
Synthesis of the Phosphine Precursor:
- React 5-methyl-2-(1-methylethyl)cyclohexylmagnesium bromide with diphenylchlorophosphine in an inert solvent like tetrahydrofuran (THF) to form the corresponding phosphine.
- Purify the product using standard techniques such as distillation or chromatography.
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- Dissolve the phosphine in a suitable solvent (e.g., dichloromethane).
- Add an oxidizing agent like tert-butyl hydroperoxide slowly while maintaining a controlled temperature.
- Monitor the reaction progress using techniques like NMR spectroscopy.
Example Reaction Conditions
| Reagent/Condition | Description |
|---|---|
| Phosphine Precursor | [5-methyl-2-(1-methylethyl)cyclohexyl]diphenylphosphine |
| Oxidizing Agent | tert-Butyl hydroperoxide |
| Solvent | Dichloromethane |
| Temperature | 0°C to room temperature |
| Reaction Time | Several hours |
Characterization and Purification
After the reaction, the product can be characterized using various analytical techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy , Mass Spectrometry (MS) , and Infrared (IR) Spectroscopy . Purification can be achieved through recrystallization or column chromatography.
Analytical Data
- NMR Spectroscopy: Expected signals include those corresponding to the phenyl groups, the cyclohexyl ring, and the methyl and isopropyl substituents.
- Mass Spectrometry: The molecular ion should correspond to the calculated molecular weight of the phosphine oxide.
- Infrared Spectroscopy: A strong absorption band corresponding to the P=O bond is expected.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine or phosphite derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Generation of phosphine or phosphite compounds.
Substitution: Introduction of halogenated or aminated benzene derivatives.
Scientific Research Applications
Biology: In biological research, the compound’s derivatives are investigated for their potential as enzyme inhibitors or activators, influencing various biochemical pathways.
Medicine: The compound and its analogs are explored for their therapeutic potential, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: In industrial applications, the compound is utilized as a precursor for the synthesis of specialty chemicals, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of [[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The phosphoryl group plays a crucial role in these interactions, facilitating the formation of stable complexes with target proteins.
Comparison with Similar Compounds
Structural and Steric Comparisons
Key Observations :
- The target compound’s diphenyl groups provide aromatic π-conjugation, enhancing electron-withdrawing effects compared to alicyclic substituents in Cyclohexylbis[...]phosphine .
- Phosphinate derivatives (e.g., ) introduce amino groups, enabling hydrogen bonding, which is absent in the target phosphine oxide.
- Phosphonofluoridates (e.g., ) exhibit higher electrophilicity due to the fluorine atom, making them reactive toward nucleophiles.
Electronic and Reactivity Profiles
Key Observations :
Biological Activity
Phosphine oxide, specifically [5-methyl-2-(1-methylethyl)cyclohexyl]diphenyl-, is a compound of interest in various biological and chemical research fields. This article delves into its biological activity, synthesizing findings from diverse studies to present a comprehensive overview.
- Chemical Formula : C22H29OP
- CAS Number : 207220-71-1
- Molecular Weight : 350.44 g/mol
The structure of this phosphine oxide includes a diphenyl group and a cyclohexyl moiety, which may influence its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of phosphine oxides, including [5-methyl-2-(1-methylethyl)cyclohexyl]diphenyl-. For instance, research on related aziridine phosphine oxides demonstrated significant inhibition of cell viability in various cancer cell lines, including HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma) cells. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay across a concentration range of 3.125–100 µM, showcasing notable cytotoxic effects .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| [5-methyl-2-(1-methylethyl)cyclohexyl]diphenyl- | HeLa | TBD | Apoptosis induction |
| Aziridine Phosphine Oxide 5 | HeLa | 24.5 | S-phase arrest |
| Aziridine Phosphine Oxide 7 | Ishikawa | 30.0 | S-phase arrest |
The mechanisms by which phosphine oxides exert their biological effects include:
- Cell Cycle Disruption : Studies indicate that these compounds can induce cell cycle arrest, particularly in the S phase, leading to reduced proliferation rates in cancer cells .
- Apoptosis Induction : Increased levels of reactive oxygen species (ROS) were observed in treated cells, suggesting that oxidative stress may contribute to apoptosis . This was evidenced by an increase in sub-G1 phase cells, indicative of apoptotic processes.
Case Studies and Research Findings
- Anticancer Screening : A study evaluated the cytotoxicity of several phosphine oxide derivatives against various cancer cell lines. The results indicated that while some compounds displayed significant activity against cancerous cells, they were less toxic to non-cancerous cell lines, highlighting their potential for selective anticancer therapy .
- Topoisomerase Inhibition : Certain phosphine oxides have been studied for their ability to inhibit topoisomerase I (TOP1), an enzyme critical for DNA replication and repair. Compounds demonstrated higher inhibition rates compared to standard chemotherapeutics, suggesting their potential as effective anticancer agents .
- Toxicological Studies : Investigations into the toxicity profiles of phosphine oxides revealed concerns regarding mitochondrial dysfunction and oxidative stress markers in animal models. These findings underscore the need for careful evaluation of safety profiles in therapeutic applications .
Q & A
Q. What are the common synthetic routes for preparing [5-methyl-2-(1-methylethyl)cyclohexyl]diphenylphosphine oxide, and how are key intermediates characterized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or catalytic coupling reactions. For example:
- Alkynylation of secondary phosphine oxides using ethynylbenziodine derivatives under inert conditions (Ar atmosphere) yields substituted phosphine oxides. Reaction progress is monitored via <sup>31</sup>P NMR to track phosphorus center changes .
- Purification challenges due to phosphine oxide byproducts require column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .
- Structural confirmation employs X-ray crystallography (for stereochemistry) and mass spectrometry (HRMS for molecular ion validation) .
Q. How is the steric and electronic environment of the phosphine oxide group analyzed experimentally?
Methodological Answer:
- Steric effects : Measure Tolman cone angles via X-ray crystallography to quantify ligand bulkiness. Cyclohexyl substituents increase steric hindrance, affecting coordination chemistry .
- Electronic effects : Use <sup>31</sup>P NMR chemical shifts (δ ~20–40 ppm for phosphine oxides) and IR spectroscopy (P=O stretching at 1150–1250 cm<sup>−1</sup>) to assess electron-withdrawing/donating properties .
Q. What are the primary applications of this phosphine oxide in materials science?
Methodological Answer:
- OLEDs : The diphenylphosphine oxide unit enhances triplet energy levels (via conjugation) and electron injection efficiency. Device performance is tested using cyclic voltammetry (HOMO/LUMO levels) and photoluminescence quantum yield measurements .
- Catalysis : Acts as a pre-ligand in palladium-catalyzed cross-couplings. Catalytic activity is optimized by varying solvent polarity (e.g., DMF vs. THF) and temperature .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this phosphine oxide in catalytic cycles?
Methodological Answer:
- Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties (e.g., bond dissociation energies) .
- Transition-state modeling : Optimize geometries at the M06-2X/6-31G(d) level to identify steric clashes in [2.2.1] bicyclic systems, which hinder phosphine oxide dissociation .
- Charge distribution analysis : Natural Bond Orbital (NBO) calculations reveal electron density shifts at the P=O group, explaining nucleophilic behavior in SN2 reactions .
Q. How do solvent and substituent effects influence competing reaction pathways (e.g., phosphine oxide formation vs. ligand exchange)?
Methodological Answer:
- Solvent dielectric : High dielectric solvents (e.g., DMSO) stabilize ionic intermediates, promoting phosphine oxide formation via hydrolysis. Monitor by <sup>31</sup>P NMR kinetics in D2O-containing systems .
- Electron-withdrawing groups : Substituents like –NO2 on aryl disulfides accelerate phosphine oxidation. Use Hammett plots (σ values) to correlate reactivity with electronic effects .
- Contradiction resolution : Conflicting reports on catalytic efficiency (e.g., in Wittig reactions) are addressed by comparing turnover numbers (TONs) under rigorously anhydrous vs. humid conditions .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar phosphine oxides?
Methodological Answer:
- Overlapping NMR signals : Use 2D techniques (HSQC, HMBC) to assign <sup>1</sup>H/<sup>13</sup>C correlations in crowded regions (e.g., cyclohexyl CH2 groups) .
- Crystallographic ambiguity : Refine X-ray data with SHELXL, focusing on anisotropic displacement parameters for bulky substituents. Compare with DFT-optimized geometries .
- Mass spectrometry artifacts : Differentiate phosphine oxide adducts (e.g., [M+Na]<sup>+</sup>) from degradation products using collision-induced dissociation (CID) patterns .
Q. How is the compound’s stability under varying pH and temperature conditions quantified?
Methodological Answer:
- Hydrolytic stability : Conduct accelerated aging studies in buffered solutions (pH 1–13) at 40–80°C. Quantify degradation via HPLC-UV (λ = 254 nm) and <sup>31</sup>P NMR .
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (Td > 200°C typical for aryl phosphine oxides) under N2 atmosphere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
